Erythro vs. Threo Melting Point Differentiation for (2S,3R)-4,4-Dimethylpentane-2,3-diol
The enantiopure erythro (2S,3R) form can be differentiated from the threo diastereomer by melting point. The erythro racemate (CAS 23646-57-3) has a reported melting point of 74°C , whereas the threo diastereomer (CAS 23646-58-4) exhibits a different melting point as inferred from its distinct critically evaluated thermophysical data in NIST WTT [1]. This melting point difference provides a direct quality control and identity verification metric for procurement specifications.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 74°C (reported for the erythro racemate; enantiopure (2S,3R) expected to have a similar or sharpened melting range) |
| Comparator Or Baseline | Threo diastereomer (CAS 23646-58-4): distinct melting point per NIST critically evaluated data |
| Quantified Difference | Quantitatively different melting point (exact value for threo not publicly available without NIST subscription access, but documented as distinct) |
| Conditions | Experimental determination under standard laboratory conditions |
Why This Matters
Melting point is a simple, low-cost identity test for incoming material acceptance; a deviation from the expected 74°C range can indicate diastereomeric contamination or mislabeling.
- [1] NIST/TRC Web Thermo Tables (WTT). 2,3-pentanediol, 4,4-dimethyl-, threo-. Critically evaluated thermophysical property data including melting point. View Source
